1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine
Description
The Pyrazole (B372694) Moiety: A Versatile Pharmacophore
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. ias.ac.inglobalresearchonline.net Its derivatives are known to exhibit a vast spectrum of pharmacological activities. mdpi.comacademicstrive.com The structural versatility of the pyrazole ring allows it to serve as a key pharmacophore in drugs with various therapeutic applications. nih.gov
Historically, pyrazole-containing compounds have been successfully developed as nonsteroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, which selectively inhibits the COX-2 enzyme. nih.govfrontiersin.org Beyond inflammation, the pyrazole nucleus is integral to compounds investigated for a multitude of effects, as detailed in the table below.
Table 1: Documented Biological Activities of Pyrazole Derivatives
| Biological Activity | Therapeutic Area |
|---|---|
| Anti-inflammatory nih.govnih.gov | Inflammation & Pain |
| Antimicrobial mdpi.comnih.gov | Infectious Diseases |
| Anticancer nih.govnih.gov | Oncology |
| Anticonvulsant nih.gov | Neurology |
| Antiviral nih.gov | Infectious Diseases |
| Analgesic nih.gov | Pain Management |
| Antidepressant nih.gov | Psychiatry |
The significance of the pyrazole scaffold lies in its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules, making it a highly effective component for designing targeted therapies. nih.gov
The Piperazine (B1678402) Ring: A Key to Favorable Pharmacokinetics
Piperazine is a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions. researchgate.net This simple scaffold is a ubiquitous feature in a multitude of approved drugs across diverse therapeutic areas. nih.govrsc.org Its prevalence is largely attributed to its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule. nih.govresearchgate.net
The two nitrogen atoms in the piperazine ring can be readily substituted, allowing medicinal chemists to modulate properties like solubility, basicity, and binding affinity to specific targets. nih.govnbinno.com The basic nature of the piperazine nitrogens often improves aqueous solubility and allows for the formation of salts, which is beneficial for drug formulation. nih.gov This moiety is a common component in drugs targeting the central nervous system (CNS), as well as in agents developed for other therapeutic classes. rsc.orgnih.gov
Table 2: Therapeutic Applications of Piperazine-Containing Drugs
| Therapeutic Class | Example Application |
|---|---|
| Antipsychotics rsc.org | Schizophrenia, Bipolar Disorder |
| Antidepressants rsc.org | Major Depressive Disorder |
| Antihistamines rsc.org | Allergic Reactions |
| Anticancer Agents nih.govrsc.org | Various Cancers |
| Anti-HIV Agents | HIV/AIDS |
| Antibiotics rsc.org | Bacterial Infections |
| Antifungals rsc.org | Fungal Infections |
The piperazine ring often acts as a linker or a core scaffold that correctly orients other pharmacophoric groups for optimal interaction with their biological targets. researchgate.net Its conformational flexibility and chemical reactivity make it an invaluable tool in drug design. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-pyrazol-1-ylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-2-11-13(5-1)9-8-12-6-3-10-4-7-12/h1-2,5,10H,3-4,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTBMAUXTXJLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624742 | |
| Record name | 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381721-56-8 | |
| Record name | 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=381721-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Research Context and Theoretical Framework for Studying 1 2 1h Pyrazol 1 Yl Ethyl Piperazine
The rationale for synthesizing and studying 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine stems from the principle of molecular hybridization. This drug design strategy involves covalently linking two or more pharmacophores to create a new hybrid molecule with potentially enhanced or novel biological activity. In this case, the pyrazole (B372694) and piperazine (B1678402) moieties are combined, connected by a flexible ethyl linker.
The theoretical framework for investigating this compound is built on the hypothesis that the combined structure could act as a versatile scaffold or intermediate for creating more complex molecules. Researchers explore this compound as a key building block for synthesizing series of derivatives to be screened for various biological activities. The ethyl linker provides rotational freedom, allowing the pyrazole and piperazine rings to adopt multiple spatial orientations, which could be crucial for binding to diverse biological targets.
Investigations into this compound are often part of broader research programs aimed at discovering new agents for specific diseases. For example, by modifying the piperazine nitrogen or the pyrazole ring, scientists can create a library of related compounds. These libraries are then tested against specific enzymes, receptors, or cell lines to identify lead compounds for further development. The primary research context is therefore one of chemical synthesis and exploration, using this compound as a foundational starting material or a core structural template.
Advanced Structural Elucidation of 1 2 1h Pyrazol 1 Yl Ethyl Piperazine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of novel chemical entities. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce connectivity, identify functional groups, and confirm molecular formulas.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments (¹H NMR, ¹³C NMR)
NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule.
Pyrazole (B372694) Ring Protons: Three signals would be anticipated for the pyrazole ring. The proton at position 4 (H-4) would likely appear as a triplet, while the protons at positions 3 and 5 (H-3 and H-5) would appear as doublets.
Ethyl Linker Protons: The two methylene (B1212753) groups of the ethyl bridge (-CH₂-CH₂-) would each produce a triplet, showing coupling to each other. The methylene group attached to the pyrazole nitrogen would be expected at a downfield chemical shift compared to the one attached to the piperazine (B1678402) nitrogen.
Piperazine Ring Protons: In its symmetric, unsubstituted state, the piperazine ring would typically show a single signal for its eight protons. However, N-substitution breaks this symmetry. The four protons on the carbons adjacent to the ethyl-substituted nitrogen would be chemically distinct from the four protons adjacent to the secondary amine (N-H), resulting in two separate multiplets. The N-H proton itself would likely appear as a broad singlet.
Hypothetical ¹H NMR Data Table (Note: This data is predictive and not based on published experimental results.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Pyrazole H-5 | ~7.5 | d (doublet) |
| Pyrazole H-3 | ~7.4 | d (doublet) |
| Pyrazole H-4 | ~6.2 | t (triplet) |
| N-CH₂ (Pyrazole side) | ~4.2 | t (triplet) |
| N-CH₂ (Piperazine side) | ~2.8 | t (triplet) |
| Piperazine -CH₂- (adjacent to substituted N) | ~2.6 | m (multiplet) |
| Piperazine -CH₂- (adjacent to NH) | ~2.5 | m (multiplet) |
| Piperazine N-H | Variable, broad s | s (singlet) |
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing a signal for each unique carbon atom.
Pyrazole Carbons: Three distinct signals for the C-3, C-4, and C-5 carbons.
Ethyl Linker Carbons: Two signals for the methylene carbons.
Piperazine Carbons: Two signals for the piperazine ring carbons, reflecting the asymmetric substitution.
Hypothetical ¹³C NMR Data Table (Note: This data is predictive and not based on published experimental results.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C-5 | ~139 |
| Pyrazole C-3 | ~129 |
| Pyrazole C-4 | ~105 |
| N-CH₂ (Piperazine side) | ~58 |
| Piperazine C (adjacent to substituted N) | ~54 |
| N-CH₂ (Pyrazole side) | ~50 |
| Piperazine C (adjacent to NH) | ~46 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
HRMS is a powerful technique used to determine the precise mass of a molecule, which allows for the unambiguous determination of its elemental formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine (C₉H₁₆N₄), the expected exact mass would be calculated. Key fragmentation pathways would likely involve the cleavage of the ethyl linker and the fragmentation of the piperazine ring.
Hypothetical HRMS Fragmentation Table (Note: This data is predictive and not based on published experimental results.)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
|---|---|
| 180.1375 | [M]⁺ (Molecular Ion) |
| 95.0456 | [C₅H₅N₂]⁺ (Pyrazolylethyl fragment) |
| 85.0769 | [C₄H₉N₂]⁺ (Piperazine fragment) |
Vibrational Spectroscopy (Infrared (IR)) for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. For the title compound, key expected absorptions would include N-H stretching from the secondary amine in the piperazine ring, C-H stretching from both the aliphatic and aromatic-like pyrazole components, and C-N stretching vibrations.
Hypothetical IR Data Table (Note: This data is predictive and not based on published experimental results.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Piperazine) | ~3300 | Medium, broad |
| C-H Stretch (Pyrazole) | ~3100 | Medium |
| C-H Stretch (Aliphatic) | 2800-3000 | Strong |
| C=N/C=C Stretch (Pyrazole) | 1500-1600 | Medium-Strong |
| C-N Stretch | 1100-1300 | Medium-Strong |
Electronic Spectroscopy (UV-Visible (UV-Vis)) for Chromophore Analysis
UV-Vis spectroscopy provides information about electronic transitions within a molecule, typically involving π-electrons and non-bonding electrons. The chromophore in this compound is the pyrazole ring. A characteristic π → π* transition would be expected in the UV region. The piperazine and ethyl components are not expected to absorb significantly in the standard UV-Vis range (200-800 nm).
Hypothetical UV-Vis Data Table (Note: This data is predictive and not based on published experimental results.)
| Electronic Transition | Predicted λmax (nm) | Solvent |
|---|---|---|
| π → π* (Pyrazole) | ~210 | Ethanol or Methanol |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable crystal of this compound could be grown, this technique would provide exact bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding involving the piperazine N-H group. The piperazine ring would likely adopt a chair conformation. No published crystal structure for this specific compound is currently available.
Advanced Chiroptical Techniques for Stereochemical Analysis (If applicable)
This compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, advanced chiroptical techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) are not applicable for its stereochemical analysis.
Medicinal Chemistry and Biological Activity Studies of 1 2 1h Pyrazol 1 Yl Ethyl Piperazine and Its Derivatives
In Vitro Biological Activity Screening Methodologies
The initial exploration of the biological potential of 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine and its analogs relies on robust in vitro screening methods. These techniques are essential for identifying promising lead compounds and prioritizing them for further development.
High-throughput screening (HTS) is a critical first step in the drug discovery process, enabling the rapid assessment of large libraries of compounds for their biological activity. For pyrazole-piperazine derivatives, HTS assays are designed to detect interactions with a wide range of biological targets. These assays are typically automated and miniaturized to allow for the testing of thousands of compounds in a short period.
One common HTS approach involves monitoring changes in the spectral properties of a target protein upon ligand binding. For instance, in the case of cytochrome P450 enzymes, ligand binding can induce a characteristic spectral shift that can be detected in a high-throughput manner. This method allows for the identification of compounds that bind to the active site of the enzyme, which can be either inhibitors or substrates. nih.gov
Libraries of pyrazole (B372694) derivatives can be synthesized and screened for various biological activities, including antimicrobial or anticancer properties. researchgate.net The data generated from HTS campaigns are used to identify "hits," which are compounds that exhibit a desired level of activity in a particular assay. These hits are then subjected to more rigorous testing to confirm their activity and determine their potency and selectivity.
Following the identification of initial hits from HTS, more focused target-specific assays are employed to characterize the biological activity of this compound and its derivatives. These assays can be broadly categorized as either biochemical or cell-based.
Biochemical Assays: These assays utilize purified proteins or enzymes to directly measure the interaction of a compound with its target. For example, the inhibitory activity of pyrazole derivatives against enzymes like α-glucosidase and α-amylase, which are relevant to diabetes, can be determined using in vitro enzymatic assays. nih.gov Similarly, the inhibition of cyclooxygenase (COX) enzymes, a target for anti-inflammatory drugs, can be assessed using enzyme immunoassays. mdpi.com
Cell-Based Assays: These assays are conducted using living cells and provide a more physiologically relevant context for evaluating a compound's activity. For instance, the anticancer potential of pyrazole derivatives can be evaluated by measuring their ability to inhibit the proliferation of various human cancer cell lines, such as HeLa, MCF-7, and A549. mdpi.comnih.gov The antiproliferative activity is often expressed as the IC50 or GI50 value, which is the concentration of the compound required to inhibit cell growth by 50%. mdpi.comsemanticscholar.org
The following table summarizes the in vitro biological activities of some pyrazole derivatives, highlighting the assays used and the observed potency.
| Compound Type | Target/Assay | Potency (IC50/GI50) | Reference |
| Pyrazole-indole hybrids | Anticancer (MCF-7, HeLa, A549) | 7.12 ± 0.04 µM, 9.05 ± 0.04 µM, 6.34 ± 0.06 µM | mdpi.com |
| Pyrazolo[1,5-a]pyrimidines | Anticancer (HTC-116) | 1.51 µM | mdpi.com |
| Pyrazole derivatives | α-glucosidase inhibition | 75.62 ± 0.56 µM | nih.gov |
| Pyrazole derivatives | α-amylase inhibition | 119.3 ± 0.75 µM | nih.gov |
| Ferrocene-pyrazole derivatives | Anticancer (HeLa), COX-2 inhibition | 0.34 µM | nih.gov |
| Trisubstituted pyrazole | Anticancer (various cell lines) | MG-MID = 3.59 µM | semanticscholar.org |
Molecular Mechanism and Target Interaction Studies
Understanding how this compound and its derivatives interact with their biological targets at a molecular level is crucial for optimizing their pharmacological properties. This involves detailed studies of receptor binding and the modulation of ion channel function.
The affinity of a ligand for its receptor is a key determinant of its potency. Radioligand binding assays are commonly used to measure the binding affinity of compounds for specific receptors. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed with the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the binding affinity (Ki) can be calculated.
The piperazine (B1678402) moiety is a well-known pharmacophore that interacts with various G-protein coupled receptors (GPCRs), including serotonergic (5-HT) receptors. nih.govijrrjournal.com Derivatives of this compound are therefore of interest for their potential to modulate serotonergic signaling, which is implicated in a range of physiological and pathological processes, including mood, appetite, and sleep. researchgate.net
Studies on related arylpiperazine derivatives have shown high affinity for various 5-HT receptor subtypes, such as 5-HT1A and 5-HT7. mdpi.comnih.gov The anxiolytic-like and antidepressant-like activities of some piperazine derivatives have been shown to be mediated through the serotonergic system. researchgate.net For example, the effects of certain compounds can be blocked by pretreatment with a 5-HT1A receptor antagonist like WAY-100635. researchgate.net
The following table presents binding affinities of representative arylpiperazine compounds for serotonergic receptors.
| Compound Class | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Phenylpiperazine-hydantoin derivatives | 5-HT1A | Varies | mdpi.com |
| Phenylpiperazine-hydantoin derivatives | 5-HT7 | Varies | mdpi.com |
| Bivalent piperazine derivatives | 5-HT1A | High | nih.gov |
| Bivalent piperazine derivatives | 5-HT7 | High | nih.gov |
Ion channels are critical for regulating neuronal excitability, and their modulation represents an important therapeutic strategy for various neurological disorders. nih.gov The pyrazole and piperazine scaffolds have been incorporated into molecules designed to interact with ion channels.
GABAA Receptor Benzodiazepine (B76468) Site: The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. nih.gov The benzodiazepine binding site on the GABAA receptor is a well-established target for anxiolytic and anticonvulsant drugs. Several aryl pyrazole derivatives have been shown to modulate the function of GABAA receptors. nih.gov Some of these compounds potentiate GABA-evoked chloride currents, an effect that can be antagonized by the benzodiazepine site antagonist flumazenil, indicating an interaction with this site. nih.gov The anxiolytic-like activity of some piperazine derivatives has also been linked to the benzodiazepine site of the GABAA receptor. researchgate.net
Nicotinic Pathways: Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are another class of ligand-gated ion channels involved in various cognitive processes. nih.gov While direct evidence for this compound is limited, other pyrazole derivatives have been synthesized and shown to have affinity for the nicotinic acid receptor, a G-protein coupled receptor. nih.gov Furthermore, N,N-disubstituted piperazines have been evaluated for their binding to α4β2* and α7* nAChRs, demonstrating selectivity for the α4β2* subtype. nih.gov
The table below summarizes the activity of pyrazole and piperazine derivatives on ion channels.
| Compound Class | Ion Channel/Receptor | Observed Effect | Reference |
| Aryl pyrazoles | GABAA receptor | Potentiation of GABA-evoked currents | nih.gov |
| Piperazine derivative (LQFM192) | GABAA receptor benzodiazepine site | Anxiolytic-like activity blocked by flumazenil | researchgate.net |
| Substituted pyrazole-3-carboxylic acids | Nicotinic acid receptor | Partial agonism | nih.gov |
| N,N-disubstituted piperazines | α4β2* nAChRs | Selective binding (Ki = 32 µM for most potent) | nih.gov |
Receptor Binding Affinity and Ligand-Receptor Interactions
Sigma-1 Receptor Interactions
Derivatives of this compound have been a subject of significant interest for their interaction with sigma receptors (σRs), particularly the sigma-1 (σ1) subtype. nih.gov The σ1 receptor is a unique chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, which modulates a variety of neurotransmitter systems and cellular signaling pathways. nih.govnih.gov The piperazine ring is considered a crucial structural element for affinity to sigma receptors. unict.it
Structure-activity relationship (SAR) studies have been conducted to understand the binding of these compounds. nih.gov For instance, research comparing piperazine and piperidine (B6355638) derivatives revealed that the nature of this basic moiety significantly influences affinity and selectivity for the σ1 receptor. acs.orgrepositoriosalud.es In one study, the replacement of a piperazine ring with a piperidine moiety dramatically increased the affinity for the σ1 receptor, suggesting that the piperidine core might be a key structural element for high-affinity binding in certain molecular frameworks. nih.govrepositoriosalud.es However, in other series, piperazine derivatives were found to interact more strongly with the σ1 receptor than the σ2 receptor. unict.it
The length of the alkyl linker connecting the pyrazole and piperazine rings does not appear to have a consistent or noticeable impact on σ1 receptor affinity. unict.it Ligands are developed as both agonists and antagonists for the σ1 receptor, and their interactions are complex, often involving hydrophobic pockets and specific hydrogen bonds within the receptor binding site. unict.itresearchgate.net For example, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, a benzylpiperazine derivative, demonstrated very high affinity for the σ1 receptor with a Ki value of 1.6 nM and significant selectivity over the σ2 receptor. nih.gov This highlights the potential for developing highly selective σ1 receptor ligands based on the pyrazole-piperazine scaffold for potential therapeutic applications, including the treatment of pain. acs.orgnih.gov
Enzyme Inhibition Profiling and Mechanistic Elucidation
The this compound scaffold and its derivatives have been evaluated for their ability to inhibit various enzymes, demonstrating a broad potential for therapeutic intervention in several diseases.
Identification of Target Enzymes (e.g., Autotaxin, Phospholipase A2, Carbonic Anhydrase, Stearoyl-CoA Desaturase)
Research has identified several key enzymes that are targeted by derivatives of this chemical series.
Autotaxin (ATX): ATX is a secreted enzyme responsible for producing the majority of circulating lysophosphatidic acid (LPA), a bioactive signaling lipid implicated in diseases like fibrosis. nih.govuniprot.org Structural modifications of lead compounds, including the introduction of a piperazine ring to replace a more basic piperidine, have led to the development of potent ATX inhibitors. acs.org One such derivative, GLPG1690, incorporates a piperazine moiety and has advanced to clinical evaluation for idiopathic pulmonary fibrosis. nih.govresearchgate.net
Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.govsemanticscholar.org They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govrsc.org Pyrazole-based sulfonamides and other piperazine-containing compounds have been shown to be effective inhibitors of various human CA isoforms, including hCA I, II, IX, and XII. nih.govnih.govrsc.orgresearchgate.net The sulfonamide group is typically essential for potent CA inhibition. nih.gov
While the outline mentions Phospholipase A2 and Stearoyl-CoA Desaturase, specific inhibitory activity of this compound derivatives against these enzymes is not detailed in the provided search results. The primary and well-documented enzyme targets for this class of compounds are Autotaxin and Carbonic Anhydrase.
Kinetic Studies of Enzyme Inhibition and Half-Maximal Inhibitory Concentration (IC50) Determination
The inhibitory potency of these compounds is quantified using kinetic studies to determine parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. nih.gov Lower IC50 or Ki values indicate greater potency.
Various pyrazole and piperazine derivatives have demonstrated significant inhibitory activity in the nanomolar to micromolar range against their target enzymes. For example, pyrazole-based sulfonamide derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2) with IC50 values as low as 0.01 µM. mdpi.com In the context of carbonic anhydrase inhibition, pyrazoline-based benzenesulfonamides exhibited Ki values ranging from 316.7 nM to 533.1 nM against hCA I and 412.5 nM to 624.6 nM against hCA II. nih.gov
The table below summarizes some reported IC50 and Ki values for related pyrazole and piperazine derivatives against various enzymes.
| Compound/Derivative Class | Target Enzyme | Inhibition Value (IC50/Ki) | Reference |
|---|---|---|---|
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-1 | 5.40 µM (IC50) | mdpi.com |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-2 | 0.01 µM (IC50) | mdpi.com |
| Pyrazoline-benzenesulfonamides (Compound 14) | hCA I | 316.7 ± 9.6 nM (Ki) | nih.gov |
| Pyrazoline-benzenesulfonamides (Compound 13) | hCA II | 412.5 ± 115.4 nM (Ki) | nih.gov |
| Piperazine bis(pyrazole-benzofuran) hybrid | MurB | 3.1 µM (IC50) | nih.gov |
| BI2545 (piperazine core) | Autotaxin | 2.2 nM (IC50) | nih.gov |
Structure-Activity Relationships (SAR) Governing Enzyme Inhibition
Structure-activity relationship studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For pyrazole-piperazine derivatives, several structural features have been identified as key determinants of their inhibitory activity.
For Carbonic Anhydrase Inhibitors: The presence of a benzenesulfonamide (B165840) group (-SO2NH2) is considered essential for potent CA inhibition, as it coordinates with the zinc ion in the enzyme's active site. nih.gov Modifications to the pyrazole ring and the substituents on the phenyl rings can modulate the potency and isoform selectivity. nih.govresearchgate.net
For Autotaxin Inhibitors: In the development of ATX inhibitors like GLPG1690, replacing a basic piperidine ring with a less basic piperazine ring was a key strategy to reduce off-target effects (specifically hERG inhibition) while maintaining potent ATX activity. acs.org This highlights the critical role of the piperazine core in balancing potency and safety profiles.
For other Metalloprotease Inhibitors: Studies on pyrazole-based inhibitors for meprins (a family of metalloproteases) show that substitutions at the 3 and 5 positions of the pyrazole ring significantly influence inhibitory activity and selectivity. nih.govsemanticscholar.org For instance, a 3,5-diphenylpyrazole (B73989) scaffold showed high potency against meprin α, serving as a promising starting point for further optimization. nih.govsemanticscholar.org
These examples demonstrate that systematic structural modifications to the pyrazole ring, the piperazine moiety, and the linking elements are effective strategies for fine-tuning the enzymatic inhibition profile of this class of compounds.
Exploratory Biological Activities (In Vitro and Preclinical Non-Human Studies)
Beyond specific receptor and enzyme interactions, derivatives of this compound have been investigated for a range of other biological effects, most notably for their potential as antimicrobial agents.
Antimicrobial Efficacy and Underlying Mechanisms
The pyrazole and piperazine heterocyclic cores are prominent scaffolds in the development of new antimicrobial agents to combat rising drug resistance. nih.govresearchgate.net Numerous derivatives have demonstrated significant in vitro activity against a wide spectrum of Gram-positive and Gram-negative bacteria, as well as some fungi. nih.govmdpi.commdpi.com
The efficacy of these compounds is typically measured by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Some pyrazole-thiazole hybrids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values below 0.2 µM. nih.gov Another study found that a 3-(5-oxo-3-phenyl-4,5-di-hydropyrazol-1-yl)quinoxalin-2(1H)-one derivative was highly active with an MIC of 7.8 µg/ml. researchgate.net
The mechanisms underlying the antimicrobial action of these compounds are varied. Molecular docking and experimental studies suggest that they can act by:
Inhibiting Cell Wall Biosynthesis: Certain piperazine-pyrazole hybrids have been identified as potent inhibitors of the MurB enzyme, which is critical for the biosynthesis of the bacterial cell wall. nih.gov
Targeting DNA Synthesis: Some derivatives are proposed to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and repair. nih.gov
Disrupting the Cell Wall: Naphthyl-substituted pyrazole derivatives have been shown to exert their bactericidal effect by directly disrupting the integrity of the bacterial cell wall. nih.gov
The table below presents the antimicrobial activity of selected pyrazole-piperazine related compounds against various microbial strains.
| Compound/Derivative Class | Microorganism | Activity (MIC/MBC) | Reference |
|---|---|---|---|
| Thiazolidinone-clubbed pyrazoles | E. coli | 16 µg/ml (MIC) | nih.gov |
| Imidazo-pyridine substituted pyrazoles | Various bacterial strains | <1 µg/ml (MBC) | nih.gov |
| Naphthyl-substituted pyrazole-hydrazones | Gram-positive strains & A. baumannii | 0.78–1.56 µg/ml (MIC) | nih.gov |
| Pyrazole-thiazole hybrids | MRSA | <0.2 µM (MBC) | nih.gov |
| 3-(5-oxo-3-phenyl-4,5-dihydropyrazol-1-yl)quinoxalin-2(1H)-one | Various bacterial strains | 7.8 µg/ml (MIC) | researchgate.net |
| Piperazine bis(pyrazole-benzofuran) hybrid | MRSA | 18.1 µM (MIC) | nih.gov |
Furthermore, some of these compounds have demonstrated efficacy against microbial biofilms, which are often more resistant to conventional antibiotics. nih.gov The broad-spectrum activity and novel mechanisms of action make pyrazole-piperazine derivatives a promising area for the development of new antimicrobial therapies. mdpi.comnih.gov
Anticancer Potential and Cellular Pathway Modulation (Excluding Human Clinical Data)
Derivatives of this compound have emerged as a significant area of interest in oncology research due to their demonstrated potential to inhibit cancer cell proliferation and induce apoptosis. These compounds exert their effects by modulating multiple cancer signaling pathways.
One notable piperazine derivative, identified as C505, has shown potent anti-cancer activity against several human cancer cell lines. nih.gov In vitro studies revealed that C505 effectively inhibits the proliferation of K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and AGS (gastric adenocarcinoma) cells with low GI50 values, indicating high potency. nih.gov The mechanism underlying this activity involves the inhibition of critical cancer signaling pathways, including the PI3K/AKT pathway, Src family kinases, and the BCR-ABL pathway. researchgate.net The PI3K/AKT pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis. nih.gov
Further research into pyrazole-containing compounds has identified derivatives with significant cytotoxic effects on various cancer cell lines. For instance, certain thiazolyl-pyrazoline derivatives have displayed potent inhibitory activity against EGFR kinase, a key player in cell signaling and a common target in cancer therapy. srrjournals.com One such compound demonstrated an IC50 value of 0.06 µM against EGFR TK and significant antiproliferative activity against the MCF-7 breast cancer cell line (IC50 = 0.07 µM). srrjournals.com Molecular docking studies have suggested that these compounds bind effectively to the EGFR kinase domain. srrjournals.com
Other studies have explored polysubstituted pyrazole derivatives, revealing their broad-spectrum antiproliferative activity against a panel of human tumor cell lines. srrjournals.com The structural diversity of these derivatives allows for a wide range of interactions with biological targets, leading to varied and potent anticancer effects. The development of pyrazole-based molecules continues to be a promising avenue for identifying novel anticancer agents that can overcome the challenges of current cancer therapies. srrjournals.comglobalresearchonline.nettandfonline.com
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (GI50/IC50) | Cellular Pathway(s) Modulated |
| C505 (Piperazine derivative) | K562 (Leukemia) | 0.058 µM (GI50) | PI3K/AKT, Src family kinases, BCR-ABL |
| HeLa (Cervical) | 0.155 µM (GI50) | PI3K/AKT, Src family kinases, BCR-ABL | |
| AGS (Gastric) | 0.055 µM (GI50) | PI3K/AKT, Src family kinases, BCR-ABL | |
| Thiazolyl-pyrazoline derivative | MCF-7 (Breast) | 0.07 µM (IC50) | EGFR kinase inhibition |
| 4-bromophenyl substituted pyrazole | A549 (Lung) | 8.0 µM (IC50) | Not specified |
| HeLa (Cervical) | 9.8 µM (IC50) | Not specified | |
| MCF-7 (Breast) | 5.8 µM (IC50) | Not specified |
Neuropharmacological Activities (e.g., Anxiolytic-like and Antidepressant-like Effects)
The this compound scaffold is a key component in the development of novel agents with potential therapeutic applications for central nervous system (CNS) disorders, including anxiety and depression. researchgate.netcuestionesdefisioterapia.com Research has focused on synthesizing derivatives that can modulate key neurotransmitter systems.
A specific derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), has been investigated for its neuropharmacological profile. nih.gov In preclinical models, LQFM192 demonstrated both anxiolytic-like and antidepressant-like activities. researchgate.netnih.gov The anxiolytic effects appear to be mediated by both the serotonergic system and the benzodiazepine site of the GABAA receptor. nih.gov This was determined through pretreatment studies where the effects of LQFM192 were blocked by a 5-HT1A antagonist (WAY-100635), a serotonin (B10506) synthesis inhibitor (p-chlorophenylalanine - PCPA), and a benzodiazepine antagonist (flumazenil). nih.gov
The antidepressant-like activity of LQFM192 was also found to be dependent on the serotonergic system, as its effects were blocked by WAY-100635 and PCPA. researchgate.netnih.gov This dual mechanism of action, targeting both serotonergic and GABAergic pathways, suggests that such piperazine derivatives could offer a broader spectrum of activity for mood and anxiety disorders. nih.gov
Another related compound, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008), has also shown an anxiolytic-like profile in animal models. nih.gov The activity of LQFM008 was antagonized by a 5-HT1A antagonist but not by a benzodiazepine antagonist, indicating a primary involvement of the serotonergic pathway in its anxiolytic effects. nih.gov These findings underscore the importance of the pyrazole-piperazine core in designing CNS-active agents.
| Compound | Activity | Proposed Mechanism of Action |
| LQFM192 | Anxiolytic-like | Mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor. nih.gov |
| Antidepressant-like | Mediated through the serotonergic system. nih.gov | |
| LQFM008 | Anxiolytic-like | Involves the serotonergic pathway (antagonized by 5-HT1A antagonist). nih.gov |
Antiparasitic Activity
The pyrazole scaffold, a core component of this compound, has been incorporated into novel compounds with promising antiparasitic properties. These derivatives are being explored as potential treatments for diseases caused by protozoan parasites.
Research into 1-aryl-1H-pyrazole-4-carboximidamide derivatives has demonstrated their potential against Leishmania amazonensis, the causative agent of leishmaniasis. researchgate.net In vitro studies have evaluated the antiparasitic effect of these compounds, with some showing promising activity profiles that warrant further medicinal chemistry optimization. researchgate.net
Furthermore, other heterocyclic compounds incorporating pyrazole-related structures have shown efficacy against different parasitic species. For instance, a pyrimido[1,2-a]benzimidazole (B3050247) derivative with a 3-fluorophenyl substituent was identified as a potent agent against Leishmania major, exhibiting high activity against both promastigote and amastigote stages in the nanomolar concentration range. mdpi.com Another derivative from the same class showed selective activity against Toxoplasma gondii. mdpi.com The versatility of the pyrazole and related heterocyclic systems allows for the generation of compounds with specific activities against a range of parasites. researchgate.net
| Compound/Derivative Class | Parasite Species | Activity Noted |
| 1-aryl-1H-pyrazole-4-carboximidamides | Leishmania amazonensis | In vitro antiparasitic effect. researchgate.net |
| Pyrimido[1,2-a]benzimidazole derivative (with 3-fluorophenyl substituent) | Leishmania major | Highly active against promastigotes and amastigotes (EC50 in nanomolar range). mdpi.com |
| 4-amino-3-cyano-2-(3,5-difluorophenyl)-pyrimido[1,2-a]benzimidazole | Toxoplasma gondii | High and selective activity. mdpi.com |
Computational Approaches in the Study of 1 2 1h Pyrazol 1 Yl Ethyl Piperazine
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net This method is extensively used to forecast the binding mode of ligands to the active site of a protein, providing valuable information on the affinity and specificity of the interaction. mdpi.com For derivatives containing the pyrazolyl-piperazine scaffold, docking studies have been instrumental in elucidating their potential as inhibitors for various protein targets. nih.govmdpi.comresearchgate.net
Molecular docking simulations of pyrazole (B372694) and piperazine (B1678402) derivatives frequently reveal that these molecules situate themselves deep within the binding pockets of their target proteins. nih.gov The conformational state of the ligand is a crucial determinant of its binding affinity. The ethyl linker in 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine provides significant conformational flexibility, allowing the pyrazole and piperazine rings to adopt various spatial arrangements to optimize interactions within a binding site.
| Target Protein Class | Interacting Residues (Examples for Analogs) | Predicted Binding Interactions for this compound (Inferred) |
| Kinases | Cysteine, Glutamate, Aspartate, Leucine, Valine | Hydrogen bonding with backbone or side-chain residues; hydrophobic interactions within the ATP-binding pocket. |
| Carbonic Anhydrases | Histidine, Threonine, Proline, Valine | Coordination with the active site zinc ion via the pyrazole nitrogen; hydrogen bonding with surrounding residues. nih.gov |
| G-Protein Coupled Receptors | Tyrosine, Serine, Aspartate | Salt bridge formation with the protonated piperazine; aromatic stacking with the pyrazole ring. |
| Enzymes (e.g., COX-2) | Arginine, Tyrosine, Serine | Hydrogen bonding with polar residues; hydrophobic interactions with nonpolar pockets. researchgate.netsemanticscholar.org |
The stability of the protein-ligand complex is governed by a variety of intermolecular forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net For pyrazolyl-piperazine derivatives, hydrogen bonds are frequently observed between the pyrazole nitrogen atoms and amino acid residues such as tyrosine, arginine, and serine. researchgate.netresearchgate.net The piperazine moiety often contributes through electrostatic interactions and further hydrogen bonding.
The binding energy, a quantitative measure of the binding affinity, is a key output of molecular docking simulations. For pyrazole-containing compounds, these energies are often in the nanomolar range, indicating potent inhibition. nih.govtandfonline.com Binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, provide a more refined estimation of binding affinity by considering solvation effects. mdpi.comnih.gov Docking studies on related pyrazole derivatives have reported binding energies ranging from -7 to over -10 kcal/mol, suggesting strong and stable binding to their respective protein targets. nih.gov For instance, certain pyrazole-pyrimidine-piperazine hybrids have shown docking scores as favorable as -26.81, indicative of very high binding affinity. researchgate.netsemanticscholar.org
| Interaction Type | Key Moieties of the Ligand | Potential Interacting Amino Acid Residues | Estimated Contribution to Binding Energy (Qualitative) |
| Hydrogen Bonding | Pyrazole N-H and N atoms, Piperazine N-H atom | Ser, Thr, Tyr, His, Asp, Glu, Gln, Asn, Arg | High |
| Electrostatic Interactions | Protonated Piperazine Ring | Asp, Glu | High |
| Hydrophobic Interactions | Pyrazole ring, Ethyl linker, Piperazine ring | Val, Leu, Ile, Phe, Trp, Pro, Ala | Moderate |
| π-π Stacking | Pyrazole Ring | Phe, Tyr, Trp, His | Moderate |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. eurasianjournals.com These methods are invaluable for characterizing properties that are not readily accessible through experimental means.
DFT calculations are employed to optimize the molecular geometry of this compound and to compute its electronic properties. kbhgroup.in These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The electronic structure analysis reveals the distribution of electron density and the nature of chemical bonds within the molecule. nih.gov Reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, offer insights into the molecule's kinetic stability and susceptibility to chemical reactions. nih.gov
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netrsc.org It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. nih.govresearchgate.net In an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map is expected to show a region of negative potential around the nitrogen atom at position 2 of the pyrazole ring, making it a likely site for hydrogen bond acceptance. researchgate.net The hydrogen atom attached to the nitrogen in the piperazine ring (if protonated) and the hydrogens on the pyrazole ring would exhibit a positive potential, indicating their role as hydrogen bond donors. nih.gov
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map (Typical) | Implication for Reactivity |
| Pyrazole N2 Atom | Negative | Red/Yellow | Site for electrophilic attack and hydrogen bond acceptance. |
| Piperazine N-H Proton | Positive | Blue | Site for nucleophilic attack and hydrogen bond donation. |
| Pyrazole C-H Protons | Slightly Positive | Green/Light Blue | Potential for weak hydrogen bond donation. |
| Carbon Skeleton | Neutral to Slightly Positive | Green | Generally less reactive. |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.govemerginginvestigators.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable. nih.govresearchgate.net For many nitrogen-based drug molecules, the HOMO-LUMO gap typically falls within the range of 3.5-4.5 eV. emerginginvestigators.org Analysis of the spatial distribution of the HOMO and LUMO can reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO may be distributed across the entire molecule.
| Parameter | Significance | Predicted Characteristics for this compound (Inferred) |
| HOMO Energy | Electron-donating ability; related to ionization potential. | Localized primarily on the electron-rich pyrazole ring. |
| LUMO Energy | Electron-accepting ability; related to electron affinity. | Likely distributed over the pyrazole and piperazine moieties. |
| HOMO-LUMO Energy Gap (ΔE) | Chemical reactivity, kinetic stability, and polarizability. | Expected to be in a range indicative of a stable yet reactive molecule, suitable for biological interactions. |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Ligand-Receptor Dynamics
Molecular Dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of molecules over time, providing critical insights into the conformational flexibility and interaction dynamics of this compound and related compounds. eurasianjournals.com These simulations explore the conformational space of a molecule, revealing the various shapes it can adopt and the energy associated with each conformation. eurasianjournals.com This is particularly important for flexible molecules containing rotatable bonds, such as the ethyl linker and the piperazine ring in the target compound.
Research on related pyrazoline-piperazine conjugates has utilized MD simulations to understand the stability of ligand-receptor complexes. nih.govnih.gov For instance, simulations can assess the stability of a docked pose by monitoring parameters like the root-mean-square deviation (RMSD) over the simulation period, typically up to 100 nanoseconds. mdpi.com A stable RMSD value suggests that the ligand remains securely bound within the receptor's active site in a consistent conformation. mdpi.com
Furthermore, MD simulations are crucial for studying ligand-receptor dynamics, which are not static processes. nih.gov A flexible ligand can alter its conformation upon binding, and the receptor protein can also undergo conformational changes to accommodate the ligand. nih.gov Studies on piperazine and piperidine (B6355638) derivatives have shown that the stability of a compound's pose during an MD simulation can correlate with its binding affinity for a specific receptor, such as the sigma-1 receptor. acs.org For pyrazole derivatives, MD simulations have been used to confirm the stability of interactions with target residues, providing a dynamic validation of docking results. researchgate.net This detailed understanding of the dynamic interplay between the ligand and its receptor is vital for explaining the mechanism of action and for designing molecules with improved binding characteristics.
| Simulation Parameter | Typical Application in Pyrazole-Piperazine Studies | Significance |
| Simulation Time | 100 nanoseconds | Assesses the short-term stability of the ligand-receptor complex. mdpi.com |
| RMSD (Root-Mean-Square Deviation) | Monitoring ligand and protein backbone stability | Indicates the stability of the binding pose; low, stable values suggest a persistent interaction. mdpi.com |
| Rg (Radius of Gyration) | Evaluating the compactness of the system | Provides insight into conformational changes and the overall stability of the protein structure upon ligand binding. mdpi.com |
| Binding Free Energy (e.g., MM-GBSA) | Calculating the strength of the ligand-receptor interaction | Quantifies the binding affinity, helping to rank potential drug candidates. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org This predictive modeling technique is instrumental in designing more potent analogs and understanding the structural features essential for activity. For derivatives of this compound, QSAR models can guide the synthesis of new compounds with enhanced therapeutic effects.
Several QSAR studies have been performed on pyrazole and piperazine-containing compounds. researchgate.netnih.gov For example, 3D-QSAR studies on 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives targeting the C-C chemokine receptor type 1 (CCR1) have been conducted. nih.gov Using methods like Comparative Molecular Field Analysis (CoMFA), these studies generate contour maps that highlight regions where steric or electrostatic modifications could enhance or diminish biological activity. nih.gov Such models have successfully identified that specific substitutions on the phenyl and pyrazole rings are crucial for receptor binding. nih.gov
The development of a robust QSAR model involves calculating various molecular descriptors—physicochemical, topological, and electronic properties—for a set of molecules with known activities. nih.gov Statistical methods are then used to build a model that can predict the activity of new, unsynthesized compounds. For 1H-pyrazole derivatives investigated as EGFR inhibitors, QSAR models have shown excellent predictive capacity, validated by high correlation coefficients (R²) and cross-validation coefficients (Q²). researchgate.net These models enable the in-silico screening of virtual libraries, prioritizing the synthesis of the most promising candidates and thus saving significant time and resources. researchgate.net
| QSAR Model Type | Key Descriptors Investigated | Application and Findings |
| 2D-QSAR | Topological and connectivity indices | Used to develop predictive models for the antimicrobial properties of heterocyclic compounds. mdpi.com |
| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields | Identified favorable regions for substitutions on pyrazole-piperazine scaffolds to improve CCR1 antagonism. nih.gov |
| 5D-QSAR | Hydrogen bond acceptor, hydrophobic, and salt bridge fields | Explored the binding of 1H-pyrazole derivatives to EGFR, aiding in the design of new inhibitors. nih.gov |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies
The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile, commonly assessed through Absorption, Distribution, Metabolism, and Excretion (ADME) properties. ijraw.com In silico ADME prediction has become a standard practice in early-stage drug discovery to filter out compounds with poor pharmacokinetic characteristics, reducing the likelihood of late-stage failures. nih.gov Computational tools are widely used to predict the ADME properties of pyrazole and piperazine derivatives. ijraw.comnih.gov
Studies on various pyrazole derivatives have shown that these compounds generally exhibit satisfactory theoretical ADME properties. nih.gov For instance, in silico analysis of pyrazoline-piperazine conjugates has been used to evaluate their physicochemical parameters and drug-likeness according to established rules like Lipinski's Rule of Five. nih.gov These predictions help ensure that a compound has properties consistent with good oral bioavailability, such as appropriate molecular weight, lipophilicity (logP), and numbers of hydrogen bond donors and acceptors. researchgate.net
ADME prediction tools like pkCSM and SwissADME can provide detailed information on various parameters. ijraw.comsemanticscholar.org For pyrazole-containing compounds, these tools have been used to predict intestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity. semanticscholar.orgjohnshopkins.edu For example, predictions might indicate whether a compound is likely to be a substrate or inhibitor of CYP isoforms like CYP2D6 or CYP3A4, which is critical for anticipating drug-drug interactions. johnshopkins.edu This early assessment of the ADME profile of compounds like this compound is invaluable for guiding molecular design toward candidates with a higher probability of clinical success. rsc.org
| ADME Parameter | Predicted Property for Pyrazole/Piperazine Derivatives | Implication for Drug Development |
| Absorption | Good human intestinal absorption predicted for many analogs. johnshopkins.edu | Suggests potential for good oral bioavailability. |
| Distribution | Variable; some derivatives predicted to cross the Blood-Brain Barrier (BBB), others not. | BBB permeability is critical for CNS-targeting drugs but undesirable for peripherally acting agents. |
| Metabolism | Often predicted as substrates or inhibitors of key CYP450 enzymes. johnshopkins.edu | Highlights the potential for drug-drug interactions and influences dosing regimens. |
| Excretion | Predicted renal clearance and total clearance values. | Informs on the compound's half-life and elimination pathways. |
| Toxicity | Generally predicted to be non-mutagenic and non-hepatotoxic in many studies. researchgate.netrsc.org | Early toxicity flags help prioritize safer compounds for further development. |
Future Research Directions and Unexplored Avenues for 1 2 1h Pyrazol 1 Yl Ethyl Piperazine Research
Development of Novel and Efficient Synthetic Methodologies
Currently, the synthesis of 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine and its analogues likely relies on established methods for N-alkylation of piperazines and pyrazoles. Future research could focus on developing more efficient, scalable, and environmentally friendly synthetic routes. One-pot, multi-component reactions, for instance, could offer a streamlined approach to generate a diverse library of analogues. orientjchem.org The use of novel catalytic systems, such as copper or palladium catalysts, could facilitate cross-coupling reactions to introduce a wider range of substituents on both the pyrazole (B372694) and piperazine (B1678402) rings. mdpi.com Furthermore, exploring flow chemistry approaches could enable better control over reaction parameters, leading to higher yields and purity while minimizing waste.
Advanced Spectroscopic and Structural Characterization of Conformational Dynamics
A thorough understanding of the three-dimensional structure and conformational flexibility of this compound is crucial for understanding its interaction with biological targets. While routine spectroscopic techniques like NMR and mass spectrometry can confirm its basic structure, more advanced methods are needed to probe its dynamic behavior. Future research should employ techniques such as variable-temperature NMR and computational methods like molecular dynamics simulations to investigate the conformational landscape of the ethyl-piperazine linker and the relative orientations of the pyrazole and piperazine rings. nih.govmdpi.com X-ray crystallography of the parent compound and its derivatives would provide definitive solid-state structural information, which can be used to validate computational models. mdpi.com
Identification of Novel Biological Targets and Elucidation of Undiscovered Mechanisms of Action
The pyrazole and piperazine scaffolds are present in a wide array of biologically active molecules, suggesting that this compound could interact with various biological targets. nih.govsilae.it Future research should involve comprehensive biological screening of this compound against a broad panel of receptors, enzymes, and ion channels. Given the known activities of related compounds, initial investigations could focus on targets within the central nervous system, such as sigma receptors, histamine (B1213489) receptors, and serotonin (B10506) receptors. acs.orgnih.govnih.gov Once a biological target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at a molecular level. This could involve techniques such as radioligand binding assays, functional assays, and structural biology approaches to characterize the compound-target interaction.
Rational Design and Synthesis of Highly Selective and Potent Analogues
Following the identification of a validated biological target, the rational design and synthesis of analogues of this compound can be undertaken to improve its potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in this phase. By systematically modifying different parts of the molecule—the pyrazole ring, the ethyl linker, and the piperazine ring—and assessing the impact on biological activity, a detailed understanding of the key structural requirements for target interaction can be developed. For instance, substitution on the pyrazole ring could modulate electronic properties and provide additional interaction points with the target. mdpi.com Similarly, modification of the piperazine moiety could influence solubility, metabolic stability, and target affinity. mdpi.com
Integration of Experimental and Advanced Computational Approaches for Comprehensive Understanding
A synergistic approach that combines experimental and computational methods will be instrumental in accelerating the research and development of this compound and its analogues. Computational techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding modes of these compounds to their biological targets, providing insights that can guide the design of new analogues. nih.govrsc.orgresearchgate.net Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the compounds with their biological activities, further aiding in the design of more potent and selective molecules. researchgate.net The predictions from these computational models can then be validated through experimental studies, creating an iterative cycle of design, synthesis, and testing that can efficiently lead to the discovery of novel therapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing 1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine derivatives?
- Methodological Answer : A widely used approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For example, piperazine derivatives with terminal alkyne groups can react with azides under catalytic conditions (CuSO₄·5H₂O and sodium ascorbate) in a solvent system (e.g., DCM:H₂O, 2:1) to form triazole-linked derivatives . Alternative routes include diazonium coupling of alkylpiperazines with aryl diazonium salts, yielding triazenes, as demonstrated in the synthesis of 1-alkyl-4-[2-aryl-1-diazenyl]piperazines . Key steps include refluxing intermediates (e.g., benzylideneacetone with hydrazines) and purification via column chromatography (silica gel, ethyl acetate:hexane gradients) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, triazole protons at δ 7.5–8.5 ppm) and confirm regiochemistry of substituents .
- LCMS/HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (e.g., chlorine-containing derivatives) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in acylated derivatives) .
- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., C₂₀H₂₁FN₆O₂ at m/z 397.160) .
Q. What purification methods are recommended for isolating piperazine derivatives post-synthesis?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate:hexane from 1:8 to 1:2) to resolve polar byproducts .
- Crystallization : Recrystallize from ethanol or ether for compounds with high melting points (e.g., 161–170°C for triazole derivatives) .
- Liquid-Liquid Extraction : Separate aqueous and organic layers (e.g., ethyl acetate/brine) to remove unreacted reagents .
Advanced Research Questions
Q. How can reaction yields be optimized in copper-catalyzed syntheses of piperazine-triazole hybrids?
- Methodological Answer :
- Catalyst Loading : Optimize CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) to minimize side reactions while ensuring complete conversion .
- Solvent Ratios : Adjust DCM:H₂O (2:1) to enhance interfacial contact for azide-alkyne coupling .
- Temperature Control : Maintain ambient conditions (25°C) to prevent thermal decomposition of sensitive intermediates .
- Reagent Equivalents : Use azides in slight excess (1.2 equiv.) to drive the reaction to completion .
Q. How should researchers resolve discrepancies between in vitro and in silico activity data for piperazine-based kinase inhibitors?
- Methodological Answer :
- Assay Validation : Confirm compound stability in buffer (e.g., DMSO concentration ≤1% to avoid cytotoxicity) .
- Docking Parameter Refinement : Adjust force fields (e.g., AMBER) to account for piperazine ring flexibility and solvent effects .
- Metabolite Screening : Use LC-MS to detect degradation products that may alter bioactivity .
- Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies improve solubility and bioavailability of this compound derivatives in pharmacokinetic studies?
- Methodological Answer :
- Salt Formation : Convert free bases to hydrochloride salts (e.g., 1-(2-thiazolyl)piperazine HCl) to enhance aqueous solubility .
- PEGylation : Attach polyethylene glycol (PEG) chains to hydroxyl or amine groups (e.g., 1-[2-(2-hydroxyethoxy)ethyl]piperazine) .
- Prodrug Design : Mask polar groups with enzymatically cleavable moieties (e.g., acetylated derivatives) .
- Co-solvent Systems : Use DMSO:water (10:90) or cyclodextrin complexes for in vivo dosing .
Data Contradiction Analysis
Q. Why do NMR spectra of piperazine derivatives sometimes show unexpected splitting patterns?
- Methodological Answer :
- Dynamic Equilibria : Piperazine rings may adopt chair-boat conformations, causing proton splitting (e.g., axial vs. equatorial H environments) .
- Steric Hindrance : Bulky substituents (e.g., 3-nitropyridinyl groups) restrict rotation, leading to diastereotopic protons .
- Impurity Interference : Residual solvents (e.g., DCM) or byproducts (e.g., unreacted azides) can obscure signals. Confirm purity via TLC or HPLC .
Q. How can conflicting cytotoxicity results for piperazine-triazole hybrids be reconciled?
- Methodological Answer :
- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. HeLa) to assess tissue-specific effects .
- Apoptosis Assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic pathways .
- ROS Scavenging : Quantify reactive oxygen species (ROS) to rule out off-target oxidative stress .
Methodological Tables
| Key Reaction Parameters for CuAAC Synthesis |
|---|
| Catalyst: CuSO₄·5H₂O (0.3 equiv.) |
| Reducing Agent: Sodium ascorbate (0.6 equiv.) |
| Solvent: DCM:H₂O (2:1) |
| Temperature: 25°C |
| Reaction Time: 2 hours |
| Typical NMR Chemical Shifts for Piperazine Derivatives |
|---|
| Piperazine CH₂: δ 2.5–3.5 ppm |
| Triazole CH: δ 7.93–8.39 ppm |
| Aromatic CH (fluorobenzyl): δ 6.98–7.70 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
